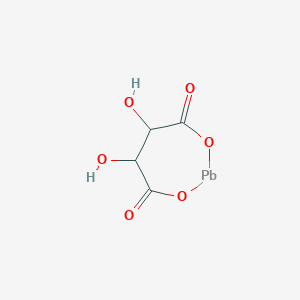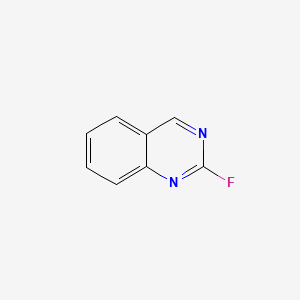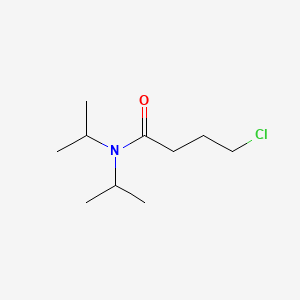
4-chloro-N,N-di(propan-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N,N-di(propan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a chlorine atom attached to the fourth carbon and two isopropyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-di(propan-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with diisopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4-chloro-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N,N-di(propan-2-yl)butanamide derivatives.
Oxidation: Formation of 4-chlorobutanoic acid or 4-chlorobutanone.
Reduction: Formation of N,N-di(propan-2-yl)butylamine.
科学研究应用
4-chloro-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-chloro-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
N,N-di(propan-2-yl)butanamide: Lacks the chlorine atom, leading to different reactivity and biological activity.
4-chloro-N,N-di(propan-2-yl)acetamide: Shorter carbon chain, affecting its physical and chemical properties.
N,N-di(propan-2-yl)acetamide: Both lacks the chlorine atom and has a shorter carbon chain.
Uniqueness
4-chloro-N,N-di(propan-2-yl)butanamide is unique due to the presence of both the chlorine atom and the butanamide backbone. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
4635-60-3 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC 名称 |
4-chloro-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)12(9(3)4)10(13)6-5-7-11/h8-9H,5-7H2,1-4H3 |
InChI 键 |
HOSYQMBAZLKTJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



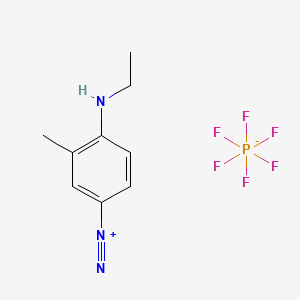
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
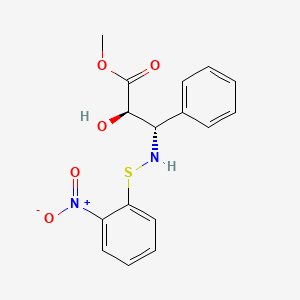
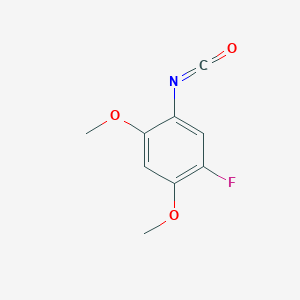
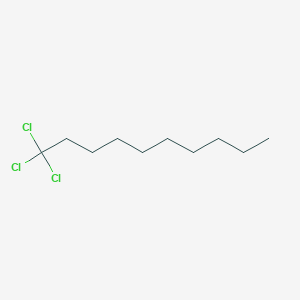
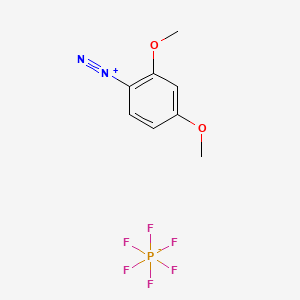
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
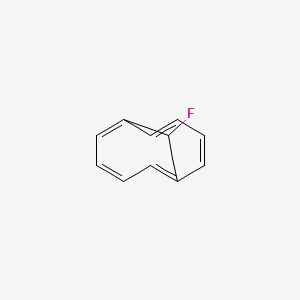
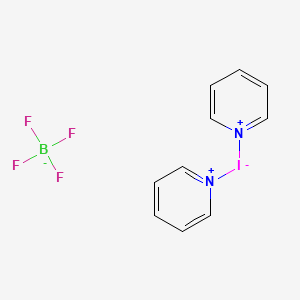
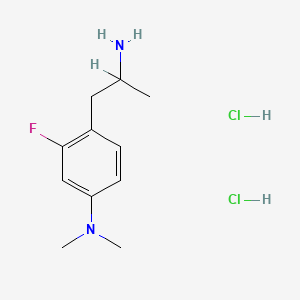
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
